rac Dobutamine-d6 Clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

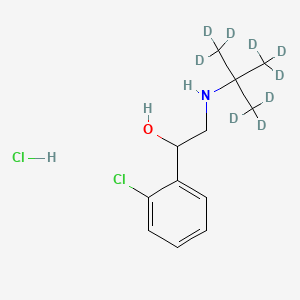

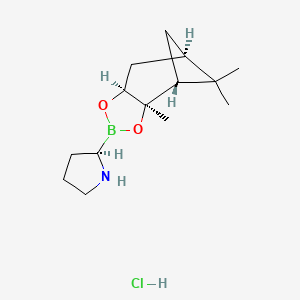

rac Dobutamine-d6 Hydrochloride: is a labelled racemic form of Dobutamine hydrochloride. Dobutamine hydrochloride is a synthetic catecholamine that acts on α1-adrenergic receptors, β1-adrenergic receptors, and β2-adrenergic receptors. It is primarily used as a selective β1-adrenergic receptor agonist, with relatively weak activity at α1-adrenergic receptors and β2-adrenergic receptors .

Aplicaciones Científicas De Investigación

rac Dobutamine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: It is used as a stable isotope-labelled compound for tracing and studying metabolic pathways.

Biology: It is used to study the effects of β1-adrenergic receptor agonists on cellular processes.

Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Dobutamine.

Industry: It is used in the development of new drugs and therapeutic agents.

Mecanismo De Acción

Target of Action

Rac Dobutamine-d6 Hydrochloride is a synthetic catecholamine that primarily acts on β1-adrenergic receptors (β1-AR) . It also has relatively weak activity at α1-adrenergic receptors (α1-AR) and β2-adrenergic receptors (β2-AR) . These receptors are part of the adrenergic receptor family, which plays a crucial role in the cardiovascular system.

Mode of Action

Rac Dobutamine-d6 Hydrochloride, as a selective β1-AR agonist, directly stimulates the β1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, which results in increased cardiac output .

Biochemical Pathways

The primary biochemical pathway affected by Rac Dobutamine-d6 Hydrochloride is the adrenergic signaling pathway. By acting as an agonist at the β1-AR, it enhances the contractility of the heart muscle cells. This leads to an increase in stroke volume and cardiac output, improving the overall function of the cardiovascular system .

Pharmacokinetics

It’s known that the compound’s deuterium substitution can potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The primary result of Rac Dobutamine-d6 Hydrochloride’s action is an increase in cardiac output . This is achieved by enhancing myocardial contractility and stroke volume . The compound’s action helps correct hypoperfusion, a condition where there is an inadequate flow of blood to the body’s tissues .

Action Environment

Métodos De Preparación

The preparation of rac Dobutamine-d6 Hydrochloride involves the synthesis of Dobutamine hydrochloride followed by the introduction of deuterium atoms. The synthetic route typically involves the following steps:

Synthesis of Dobutamine Hydrochloride: This involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(methylamino)ethanol in the presence of a reducing agent to form Dobutamine. The Dobutamine is then converted to its hydrochloride salt.

Análisis De Reacciones Químicas

rac Dobutamine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form catechol derivatives.

Comparación Con Compuestos Similares

rac Dobutamine-d6 Hydrochloride is unique due to its deuterium labelling, which makes it useful for tracing and studying metabolic pathways. Similar compounds include:

Dobutamine Hydrochloride: The non-deuterated form, used primarily as a cardiac stimulant.

Isoproterenol: Another β-adrenergic agonist used for similar purposes but with different receptor selectivity.

Epinephrine: A naturally occurring catecholamine with broader receptor activity.

Propiedades

Número CAS |

1246818-96-1 |

|---|---|

Fórmula molecular |

C18H24ClNO3 |

Peso molecular |

343.881 |

Nombre IUPAC |

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |

Clave InChI |

BQKADKWNRWCIJL-RUUVDYPYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

Sinónimos |

4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol; DL-Dobutamine-d6 Hydrochloride; (+/-)-Dobutamine-d6 Hydrochloride; Dobutrex-d6; Inotrex-d6; NSC 299583-d6; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)

![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)